N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
Description
N-{[1-(Oxan-4-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a synthetic small molecule characterized by a 2,1,3-benzothiadiazole core substituted at the 5-position with a carboxamide group. The carboxamide nitrogen is further linked to a [1-(oxan-4-yl)piperidin-4-yl]methyl moiety. This compound combines an electron-deficient aromatic system (benzothiadiazole) with a piperidine ring substituted at the 1-position with a tetrahydropyran (oxan-4-yl) group.
Molecular Formula: C₁₈H₂₃N₄O₂S
Molecular Weight: 359.47 g/mol
Key Structural Features:
- Benzothiadiazole core (electron-deficient bicyclic aromatic system).
- Carboxamide linker facilitating hydrogen bonding.
- Piperidine-oxan-4-yl substituent, enhancing lipophilicity and conformational flexibility.
Properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c23-18(14-1-2-16-17(11-14)21-25-20-16)19-12-13-3-7-22(8-4-13)15-5-9-24-10-6-15/h1-2,11,13,15H,3-10,12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTGWHZBDKREEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and oxane rings, followed by their integration with the benzothiadiazole moiety. Common synthetic routes include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Oxane Ring Synthesis: The oxane ring is often synthesized via ring-closing reactions.
Coupling Reactions: The piperidine and oxane rings are then coupled with the benzothiadiazole moiety using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts .
Mechanism of Action
The mechanism of action of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound shares structural motifs with several analogues, particularly in the piperidine-oxan-4-yl substituent and carboxamide linkage. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations:
Navacaprant’s quinoline core with fluorine and oxadiazole substituents may enhance blood-brain barrier penetration compared to the target compound’s benzothiadiazole .
The piperidine-oxan-4-yl group in the target compound and navacaprant suggests shared synthetic routes, though navacaprant’s additional oxadiazole and fluoro groups may confer higher selectivity .
Pharmacological Implications: Piperidine derivatives often target CNS receptors (e.g., cannabinoid CB1/CB2 receptors ). The target compound’s piperidine-oxan-4-yl group may interact similarly, but the benzothiadiazole core could limit cross-reactivity compared to quinoline-based navacaprant. compounds with thiazole-carboxamide and piperazinyl groups highlight the role of carboxamide linkers in kinase inhibition, suggesting the target compound may explore similar pathways .
Biological Activity
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H22N4O2S
- Molecular Weight : 306.42 g/mol
- PubChem ID : 91812998
The synthesis typically involves multiple steps starting from commercially available precursors. Key steps include:
- Formation of the Piperidine Intermediate : The piperidine ring is synthesized through cyclization reactions.
- Attachment of the Oxane Ring : This is achieved via nucleophilic substitution reactions.
- Formation of the Benzothiadiazole Core : The final step involves coupling the piperidine and oxane components with the benzothiadiazole moiety through amide bond formation.
The compound exhibits potential biological activity through its interaction with specific molecular targets, such as receptors or enzymes. It may function as an agonist or antagonist, modulating various biological pathways.
Anticancer Activity
Research indicates that derivatives of benzothiadiazole exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibition of cancer cell proliferation in various models, particularly in BRCA-deficient cancer cells .
Enzyme Inhibition
This compound may also act as an inhibitor for several enzymes:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial for treating neurodegenerative diseases like Alzheimer's.
| Compound | IC50 (µM) |
|---|---|
| This compound | TBD |
| Reference Standard (Donepezil) | 0.10 |
Antibacterial Activity
Recent studies have demonstrated that compounds bearing similar structural motifs possess antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis.
Case Studies and Research Findings
- Study on Anticancer Properties : A study investigating a series of benzothiadiazole derivatives found that certain compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells. The IC50 values ranged from 10 to 100 nM against BRCA-deficient lines.
- Enzyme Inhibition Studies : A synthesized series of compounds featuring piperidine and oxadiazole moieties were evaluated for their AChE inhibition capabilities. The most active compounds showed IC50 values significantly lower than standard drugs.
- Antibacterial Screening : Compounds similar to N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole were tested for antibacterial activity, revealing moderate to strong effects against specific bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
